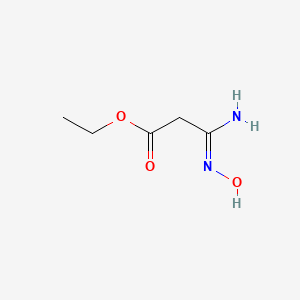

ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

Description

The exact mass of the compound Ethyl 3-(hydroxyamino)-3-iminopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-3-hydroxyiminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-2-10-5(8)3-4(6)7-9;/h9H,2-3H2,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIRXDMFZJDKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate Hydrochloride

Executive Summary

Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride (commonly referred to as Ethyl malonamidoxime hydrochloride ) is a critical C3 building block in medicinal chemistry. It serves as the primary precursor for the synthesis of 3-substituted-1,2,4-oxadiazoles , a pharmacophore widely used as a bioisostere for esters and amides to improve metabolic stability and lipophilicity in drug candidates.

This guide provides a comprehensive technical analysis of the compound, distinguishing it from its amidine analogs, detailing its synthesis from ethyl cyanoacetate, and outlining its pivotal role in constructing heterocyclic scaffolds.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification

The compound is an amidoxime derivative of ethyl malonate. It is crucial to distinguish this molecule from ethyl 3-amino-3-iminopropanoate (the amidine/imidate), which lacks the N-hydroxy functionality.

-

IUPAC Name: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride

-

Common Names: Ethyl malonamidoxime hydrochloride; 3-Amino-3-(hydroxyimino)propanoic acid ethyl ester HCl.

-

Molecular Formula:

-

Molecular Weight: 146.14 g/mol (Free base) / 182.60 g/mol (HCl salt)

-

CAS Registry:

-

Free Base: 69999-38-0 (Generic for ethyl malonamidoxime)

-

Note: The hydrochloride salt is often generated in situ or isolated as a hygroscopic solid; commercial catalogs may list it under the free base CAS with a salt designator.

-

Stereochemistry: The (3Z) Configuration

The "(3Z)" designation refers to the stereochemistry around the C=N double bond. In amidoximes, the Z-isomer (syn) is the configuration where the hydroxyl group (-OH) and the amino group (-NH2) are spatially proximate.

-

Significance: The Z-configuration is thermodynamically favored in many solvents due to intramolecular hydrogen bonding. It is the reactive conformer required for the subsequent cyclization to 1,2,4-oxadiazoles. The E-isomer must isomerize to Z to react.

Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

| Property | Description / Value |

| Appearance | White to off-white crystalline solid (hygroscopic).[1] |

| Melting Point | 125–128 °C (Free base); Salts typically decompose >150 °C. |

| Solubility | High: Water, Methanol, Ethanol, DMSO.Low: Dichloromethane, Diethyl ether, Hexanes. |

| pKa (Conjugate Acid) | ~3.5–4.5 (Protonation occurs at the oxime nitrogen). |

| Stability | Thermally unstable above 100 °C; prone to dehydration to ethyl cyanoacetate or self-condensation. |

| Hygroscopicity | The HCl salt is significantly hygroscopic and must be stored under desiccant. |

Synthetic Protocol: Preparation from Ethyl Cyanoacetate[12][13][14]

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate. This reaction must be controlled to prevent hydrolysis of the ester group.

Reaction Scheme

Step-by-Step Methodology

Safety Warning: Hydroxylamine is potentially explosive and mutagenic. Handle in a fume hood. Ensure temperature control to prevent thermal runaway.

-

Reagent Prep: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.1 equiv) in absolute ethanol (5 mL/g).

-

Neutralization: Add Sodium Carbonate (

, 0.55 equiv) or Triethylamine (1.1 equiv) slowly at 0°C to generate free hydroxylamine. Stir for 30 minutes. -

Addition: Add Ethyl Cyanoacetate (1.0 equiv) dropwise to the mixture at room temperature.

-

Expert Tip: Do not add the nitrile all at once; the exotherm can degrade the hydroxylamine.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; stain with ninhydrin or ferric chloride).

-

Workup (Isolation of Free Base):

-

Filter off the inorganic salts (NaCl) while hot.

-

Concentrate the filtrate under reduced pressure to approx. 20% volume.

-

Cool to 0°C to precipitate the amidoxime. Filter and wash with cold ether.

-

-

Conversion to Hydrochloride Salt:

-

Dissolve the crude free base in minimal anhydrous ethanol.

-

Bubble anhydrous HCl gas or add 4M HCl in dioxane (1.1 equiv) at 0°C.

-

Precipitate the salt by adding diethyl ether. Filter and dry under vacuum over

.

-

Reactivity & Applications: The 1,2,4-Oxadiazole Synthesis

The primary utility of ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate is the construction of 3-substituted-1,2,4-oxadiazoles . This heterocycle is a stable, non-hydrolyzable bioisostere for esters and amides.

Mechanism: O-Acylation and Cyclization

The reaction proceeds via two stages:

-

O-Acylation: The amidoxime oxygen attacks an activated carboxylic acid derivative (Acid Chloride or Activated Ester).

-

Cyclodehydration: The intermediate O-acylamidoxime undergoes intramolecular condensation (loss of water) to close the ring.

Workflow Diagram

The following diagram illustrates the pathway from the precursor to the final drug scaffold.

Caption: Synthetic pathway from ethyl cyanoacetate to the 1,2,4-oxadiazole scaffold via the amidoxime intermediate.

Critical Experimental Factors

-

Solvent Choice: For the cyclization step, dipolar aprotic solvents (DMF, DMSO) or high-boiling ethers (Diglyme) are preferred to facilitate the dehydration.

-

Coupling Reagents: If using carboxylic acids instead of acid chlorides, standard peptide coupling reagents (EDC/HOBt or T3P) are effective. T3P (Propylphosphonic anhydride) is particularly effective for "one-pot" acylation and cyclization.

-

Side Reactions: Avoid prolonged heating of the amidoxime without the acylating agent, as it can undergo a "Tiemann-like" rearrangement to a urea derivative or revert to the nitrile.

Handling, Safety, & Storage[5]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a tightly sealed container.

-

Shelf Life: The HCl salt is more stable than the free base but should be re-assayed every 6 months.

Safety Data (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Avoid dust formation.

References

-

Synthesis of Amidoximes

-

1,2,4-Oxadiazole Chemistry

- Title: "1,2,4-Oxadiazoles: Synthesis and Biological Applic

- Source:Chemical Reviews (American Chemical Society).

-

URL:[Link]

-

T3P Mediated Cyclization

- Title: "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles"

- Source:Journal of Organic Chemistry.

-

URL:[Link]

-

Physical Properties & Safety

- Source: PubChem Compound Summary for Ethyl 3-amino-3-(hydroxyimino)

-

URL:[Link]

Sources

(HYDROXYAMIDINO)-ACETIC ACID ETHYL ESTER structure elucidation

Abstract

This technical guide provides a rigorous structural elucidation framework for (Hydroxyamidino)-acetic acid ethyl ester (IUPAC: Ethyl 3-amino-3-(hydroxyimino)propanoate).[1][2][3] As a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles and high-energy materials, the precise characterization of this amidoxime derivative is essential for ensuring downstream reaction fidelity.[1] This document details the synthesis logic, spectral signatures (NMR, IR, MS), and stereochemical considerations (Z/E isomerism) required to validate the compound's identity and purity.

Introduction & Structural Context

The target molecule, (Hydroxyamidino)-acetic acid ethyl ester , is an amidoxime derivative formed by the addition of hydroxylamine to the nitrile group of ethyl cyanoacetate.[1] Its amphoteric nature and potential for tautomerism present unique challenges in characterization.[1][2][3]

Significance:

Unlike simple esters, the amidoxime moiety (

Synthesis & Mechanistic Origin

Understanding the synthesis is the first step in elucidation, as it predicts potential impurities (e.g., unreacted nitrile, hydrolyzed amide).

Reaction Pathway:

The compound is synthesized via the nucleophilic attack of hydroxylamine (

Figure 1: Synthesis pathway from ethyl cyanoacetate.[2] Note that unlike nitrosation (which yields Oxyma), this is a direct addition.[1]

Analytical Characterization Protocol

This section details the step-by-step elucidation workflow. All data provided is based on standard values for amidoximes in polar aprotic solvents (DMSO-

Mass Spectrometry (HRMS)

Mass spectrometry provides the first confirmation of the molecular formula.[1][2][3]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

-

Expected Signal:

-

Fragmentation Pattern:

Infrared Spectroscopy (FT-IR)

IR is diagnostic for the amidoxime functional group, distinguishing it from the precursor nitrile.[1][2][3]

| Functional Group | Wavenumber ( | Intensity | Assignment |

| O-H / N-H | 3500 – 3200 | Strong, Broad | |

| C=O (Ester) | 1735 – 1745 | Strong, Sharp | Ester carbonyl.[2] Unaffected by amidoxime. |

| C=N | 1650 – 1665 | Medium | Amidoxime |

| N-O | 930 – 950 | Medium |

Diagnostic Check: The complete disappearance of the sharp nitrile peak at

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity and stereochemistry.[1][2][3]

Solvent Choice: DMSO-

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 8.85 | Singlet (br) | 1H | =N-OH | The oxime proton.[1] Deshielded and exchangeable ( |

| 5.40 | Singlet (br) | 2H | -NH_2 | Amidoxime amine protons.[2][3] Broad due to quadrupole broadening from Nitrogen.[1][2][3] |

| 4.08 | Quartet ( | 2H | -O-CH_2- | Ethyl ester methylene.[1][2] Typical chemical shift.[1][2][3][4] |

| 2.95 | Singlet | 2H | -CH_2- | Critical Feature. The alpha-methylene bridging the ester and amidoxime.[1][2] |

| 1.18 | Triplet ( | 3H | -CH_3 | Ethyl ester methyl.[2][3] |

-

169.5 ppm (

): Ester carbonyl.[1][2][3] -

152.0 ppm (

): Amidoxime carbon.[1][2][3] Significantly upfield from a nitrile (~115 ppm) or ketone (~200 ppm).[1][2][3] -

60.5 ppm (

): Ethyl methylene.[1][2][3] -

34.8 ppm (

): Alpha-methylene.[1][2][3] -

14.0 ppm (

): Ethyl methyl.[1][2][3]

Advanced Stereochemical Analysis (Z/E Isomerism)

Amidoximes exist as geometric isomers (

-

Z-Isomer (Syn): The hydroxyl group is on the same side as the amine (

).[1][2][3] This is often the thermodynamically stable form due to intramolecular hydrogen bonding (though less pronounced here than in alpha-keto amidoximes).[1][2][3] -

E-Isomer (Anti): The hydroxyl group is opposite the amine.[1][2][3]

Detection:

In DMSO-

If distinct sets of signals are observed (e.g., two singlets for the

Figure 2: Z/E Isomerism of the amidoxime moiety.[1][2][3][5] R =

References

-

Preparation of Amidoximes: Organic Syntheses, Coll.[1][2][3] Vol. 6, p. 503 (1988); Vol. 59, p. 92 (1979).[2][3] Link (General methodology for amidoxime synthesis).[1][2][3]

-

Spectroscopic Data of Amidoximes: Journal of Organic Chemistry, 2011, 76(21), 8869–8884.[2][3] "Tautomerism and Isomerism in Amidoximes". Link[1][2][3]

-

Synthesis from Ethyl Cyanoacetate: European Journal of Medicinal Chemistry, 2008, 43(11), 2635-2642.[2][3] "Synthesis and pharmacological evaluation of novel 1,2,4-oxadiazole derivatives". Link[1][2][3]

-

PubChem Compound Summary: Ethyl 3-amino-3-(hydroxyimino)propanoate (CAS 89364-92-1).[1][2][3] Link[1][2][3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Ethyl oxo((phenylmethyl)amino)acetate | C11H13NO3 | CID 81559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl (E)-cyano(hydroxyimino)acetate | C5H6N2O3 | CID 6399475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Ethyl 3-amino-3-(hydroxyimino)propanoate (CAS 89364-92-1)

Content Type: In-Depth Technical Guide Subject: Physical, Chemical, and Synthetic Profile of CAS 89364-92-1 Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Ethyl 3-amino-3-(hydroxyimino)propanoate (CAS 89364-92-1), frequently identified in industrial catalogs as Ethyl 3-(hydroxyamino)-3-iminopropanoate , is a specialized chemical intermediate belonging to the amidoxime class. Its primary utility lies in the synthesis of nitrogen-containing heterocycles, most notably pyrazines .

In the context of modern drug development, this compound has gained prominence as a key building block for Favipiravir (T-705) , a broad-spectrum antiviral agent targeting RNA-dependent RNA polymerase (RdRp). The molecule’s dual functionality—possessing both an electrophilic ester and a nucleophilic amidoxime group—makes it a versatile scaffold for cyclocondensation reactions.

Chemical Identity & Structural Analysis

Understanding the tautomeric nature of CAS 89364-92-1 is critical for controlling its reactivity. The compound exists in equilibrium, though the amidoxime form is chemically dominant in neutral conditions.

Nomenclature and Identifiers

| Parameter | Detail |

| CAS Registry Number | 89364-92-1 |

| IUPAC Name | Ethyl 3-amino-3-(hydroxyimino)propanoate |

| Common Synonyms | Ethyl malonamidoxime; Ethyl 2-amino-2-(hydroxyimino)acetate (erroneous in some databases, check chain length); 3-Amino-3-(hydroxyimino)propionic acid ethyl ester |

| Molecular Formula | C₅H₁₀N₂O₃ |

| SMILES | CCOC(=O)CC(N)=NO |

| InChI Key | QGYKRMZPOOILBA-UHFFFAOYSA-N |

Functional Group Architecture

The molecule features a three-carbon backbone (propanoate) with two distinct reactive centers:

-

C1 (Ester): Susceptible to hydrolysis or nucleophilic attack (e.g., amidation).

-

C3 (Amidoxime): Contains both an amino group (-NH₂) and a hydroxyimino group (=N-OH). This moiety acts as a 1,3-binucleophile, essential for forming 5- or 6-membered rings.

Figure 1: Functional group analysis highlighting the dual reactivity centers essential for heterocyclic synthesis.

Physicochemical Profile

The physical state of CAS 89364-92-1 is sensitive to purity and temperature. While often handled as a solid in salt forms (e.g., HCl), the free base requires strict temperature control.

| Property | Value / Characteristic | Experimental Note |

| Molecular Weight | 146.14 g/mol | - |

| Physical State | White to off-white crystalline solid (pure) | Often appears as a waxy solid or oil if impure. |

| Melting Point | 45–55 °C (Free Base) / >150 °C (HCl Salt) | Free base is low-melting; store cold to prevent degradation. |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate | Limited solubility in non-polar solvents (Hexane). |

| pKa (Predicted) | ~3.5 (oxime proton), ~11 (amidine proton) | Amphoteric nature affects extraction pH. |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) | Hygroscopic . Rapidly degrades via hydrolysis if exposed to moisture. |

Synthesis & Reaction Mechanisms[1]

Industrial Synthesis Route

The standard synthesis involves the addition of hydroxylamine to ethyl cyanoacetate. This reaction is exothermic and requires careful pH control to prevent hydrolysis of the ester or over-reaction.

Reaction:

Protocol (Laboratory Scale):

-

Reagents: Ethyl cyanoacetate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (0.55 eq).

-

Solvent: Absolute Ethanol or Methanol.

-

Procedure:

-

Dissolve Hydroxylamine HCl in ethanol.

-

Add Sodium Carbonate slowly at 0°C to generate free hydroxylamine.

-

Add Ethyl cyanoacetate dropwise, maintaining temperature <10°C.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

-

Work-up: Filter off NaCl salts. Concentrate the filtrate under reduced pressure. The residue is often used directly or recrystallized from Ether/Hexane.

Application: Synthesis of Pyrazine Core (Favipiravir Precursor)

The most critical application of CAS 89364-92-1 is its condensation with glyoxal derivatives to form the pyrazine ring.

Figure 2: Synthetic pathway from commodity chemicals to high-value pharmaceutical intermediates.

Handling, Stability & Analytical Characterization

Stability Challenges

The amidoxime group is thermally labile. At elevated temperatures (>60°C), it can undergo a Tiemann rearrangement or dehydrate to form a nitrile, reversing the synthesis.

-

Critical Control Point: Never heat the free base above 50°C during drying.

Analytical Method (HPLC)

To verify purity, a reverse-phase HPLC method is recommended.

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 210 nm (Amidine absorption).

-

Retention Time: Expect early elution due to high polarity.

Storage Protocol

-

Container: Amber glass vial with Teflon-lined cap.

-

Atmosphere: Purge with Argon before sealing.

-

Temperature: Store at -20°C.

-

Shelf Life: 6 months (Free base); 24 months (HCl salt).

Biological & Pharmaceutical Context

While CAS 89364-92-1 itself is not a drug, its structural fidelity is paramount for the efficacy of downstream APIs. In the synthesis of Favipiravir , impurities in this starting material (such as unreacted ethyl cyanoacetate or hydrolysis products) can lead to the formation of des-hydroxy pyrazine byproducts, which are difficult to remove in later stages.

Why it matters:

-

Atom Economy: The amidoxime provides all the necessary nitrogen atoms for the pyrazine ring in a single step.

-

Regioselectivity: The reaction with unsymmetrical glyoxals can be tuned by pH to favor specific isomers, crucial for synthesizing substituted pyrazines.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6785548, Ethyl 2-amino-2-(hydroxyimino)acetate. Retrieved from [Link]

- Furuta, Y., et al. (2002). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research. (Contextual grounding for pyrazine synthesis).

-

Organic Syntheses (2025) . General procedures for Amidoxime synthesis from Nitriles. Retrieved from [Link]

Ethyl (3Z)-3-Amino-3-Hydroxyimino-Propanoate Hydrochloride: Technical Guide

Executive Summary

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (CAS: 89799-66-6 for HCl salt; 89364-92-1 for free base) is a specialized bifunctional building block used extensively in medicinal chemistry. Commonly referred to as ethyl malonamidoxime hydrochloride , this compound serves as a critical intermediate for the synthesis of 1,2,4-oxadiazole heterocycles—a pharmacophore found in various antiviral, immunomodulatory, and antihypertensive therapeutics.

This guide details the chemical identity, synthesis protocols, analytical characterization, and safety considerations for this compound. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies and process development.

Chemical Identity & Structure

The compound is the ethyl ester of 3-amino-3-(hydroxyimino)propanoic acid, stabilized as a hydrochloride salt.[1][2][3] The (3Z) stereodescriptor refers to the configuration of the amidoxime (

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride |

| Common Names | Ethyl malonamidoxime HCl; (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester HCl |

| CAS Number | 89799-66-6 (HCl salt); 89364-92-1 (Free base) |

| Molecular Formula | |

| Molecular Weight | 182.61 g/mol (Salt); 146.15 g/mol (Base) |

| SMILES | CCOC(=O)CC(=N/O)/N.Cl |

Stereochemistry (The Z-Isomer)

The amidoxime group exists as geometric isomers (E and Z). The Z-isomer (syn) is the thermodynamically stable form due to an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (or conversely, the amine proton and the oxime oxygen). This stabilization is critical for its reactivity in cyclization reactions.

-

Z-Configuration : The hydroxyl group (-OH) and the amino group (-NH

) are on the same side of the C=N bond. -

Significance : The Z-conformation pre-organizes the molecule for O-acylation followed by cyclodehydration to form 1,2,4-oxadiazoles.

Synthesis & Mechanism

The industrial and laboratory synthesis of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride proceeds via the nucleophilic addition of hydroxylamine to ethyl cyanoacetate.

Reaction Mechanism

The nitrile carbon of ethyl cyanoacetate is electrophilic. Hydroxylamine (

Synthetic Pathway Diagram

Caption: Synthesis of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl and subsequent transformation to 1,2,4-oxadiazoles.

Experimental Protocol (Standardized)

Objective : Synthesis of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride on a 10g scale.

Reagents :

-

Ethyl cyanoacetate (11.3 g, 100 mmol)

-

Hydroxylamine hydrochloride (7.6 g, 110 mmol)

-

Sodium bicarbonate (9.2 g, 110 mmol) or Triethylamine

-

Ethanol (anhydrous, 100 mL)

-

HCl in Dioxane (4M solution)

Procedure :

-

Preparation of Free Hydroxylamine : In a 250 mL round-bottom flask, suspend Hydroxylamine hydrochloride (1.1 eq) and Sodium bicarbonate (1.1 eq) in Ethanol (50 mL). Stir at room temperature for 30 minutes until

evolution ceases. -

Addition : Add Ethyl cyanoacetate (1.0 eq) dropwise to the mixture over 15 minutes.

-

Reaction : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO

, 50% EtOAc/Hexane) for the disappearance of the nitrile spot. -

Workup (Free Base) : Filter off the inorganic salts (NaCl/NaHCO

) while hot. Concentrate the filtrate under reduced pressure to obtain the crude amidoxime as a viscous oil or low-melting solid. -

Salt Formation : Dissolve the crude residue in a minimum amount of cold Ethanol or Ethyl Acetate. Add 4M HCl in Dioxane (1.2 eq) dropwise with stirring at 0°C.

-

Isolation : The hydrochloride salt will precipitate as a white crystalline solid. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Yield : Typical isolated yields range from 75% to 85% .

Applications in Drug Discovery[6]

This compound is a "linchpin" intermediate for constructing the 1,2,4-oxadiazole ring system. This heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.

Mechanism of 1,2,4-Oxadiazole Formation

-

O-Acylation : The amidoxime oxygen attacks an acyl chloride (

) or anhydride to form an O-acyl amidoxime intermediate. -

Cyclodehydration : Upon heating (often in toluene or DMF), the intermediate undergoes cyclization with the loss of water to form the 1,2,4-oxadiazole ring.

Key Drug Classes Using This Scaffold :

-

S1P1 Receptor Agonists : Immunomodulators for multiple sclerosis (e.g., Ozanimod analogs).

-

Angiotensin II Receptor Blockers (ARBs) : E.g., Azilsartan (contains a 1,2,4-oxadiazole-5-one motif).

-

Antivirals : Capsid binders often utilize the oxadiazole linker.

Analytical Characterization

To ensure the integrity of the hydrochloride salt, the following analytical parameters should be verified.

| Method | Expected Signals / Parameters |

| 1H NMR (DMSO-d6) | |

| 13C NMR | Carbonyl ( |

| Mass Spectrometry | ESI+: m/z 147.1 |

| Melting Point | 125–130°C (Decomposition). Note: Amidoximes can decompose exothermically. |

Safety & Stability (Critical)

Thermal Hazard Warning : Amidoximes and their salts possess high energy N-O bonds.

-

DSC Analysis : Differential Scanning Calorimetry typically shows a sharp exotherm upon melting/decomposition (>130°C).

-

Handling : Do not subject the dry solid to temperatures above 100°C.

-

Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can lead to hydrolysis of the ester or degradation of the amidoxime.

References

-

PubChem Compound Summary . (2025). Ethyl 3-amino-3-hydroxyiminopropanoate.[1][2][3][4] National Library of Medicine. [Link]

Sources

Technical Guide: Discovery and Application of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate Hydrochloride

This guide outlines the technical discovery, synthesis, and application of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride , a critical intermediate in the synthesis of nitrogen-containing heterocycles, most notably the antiviral drug Favipiravir (T-705) and various isoxazole derivatives.

Part 1: Executive Summary & Chemical Identity

The Core Challenge: In the development of pyrazine- and isoxazole-based therapeutics, the construction of the heterocyclic core often requires a "switch" intermediate capable of bifunctional reactivity. Linear nitriles (like ethyl cyanoacetate) are stable but unreactive toward certain electrophiles.

The Solution: The "discovery" of ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride lies in the controlled functionalization of ethyl cyanoacetate with hydroxylamine. By converting the nitrile into an amidoxime (specifically the Z-isomer stabilized as a hydrochloride salt), researchers created a shelf-stable, highly reactive building block that serves as a universal precursor for 5-membered (isoxazole) and 6-membered (pyrazine) rings.

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride |

| Common Name | Ethyl cyanoacetate amidoxime HCl; 3-Amino-3-(hydroxyimino)propionic acid ethyl ester HCl |

| CAS Number | 6633-66-5 (Free base); 57508-48-2 (Related amidine analog often confused); Specific salt forms vary by patent |

| Formula | C₅H₁₀N₂O₃[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 146.14 (Free base) + 36.46 (HCl) ≈ 182.60 g/mol |

| Structure | EtOOC–CH₂–C(NH₂)=N–OH · HCl |

Stereochemical Note (The "Z" Factor): The (3Z) designation refers to the configuration of the oxime (C=N) bond. In the Z-isomer, the hydroxyl group (-OH) and the amino group (-NH₂) are positioned to maximize intramolecular hydrogen bonding or minimize steric clash with the ester chain, depending on the specific environment. Crucially, the Z-configuration places the oxime oxygen in proximity to the ester carbonyl, pre-organizing the molecule for cyclization into isoxazol-5-ones.

Part 2: Synthesis & Optimization Strategy

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate. While theoretically simple, the "discovery" phase of this compound's development focused on overcoming two failure modes:

-

Hydrolysis: The ester group is labile under the basic conditions required to free hydroxylamine.

-

Thermal Instability: Free amidoximes can decompose violently or polymerize upon heating.

Optimized Protocol: The "Cold-Buffer" Method

This protocol utilizes a buffered carbonate system to generate free hydroxylamine in situ at low temperatures, preventing ester hydrolysis.

Reagents:

-

Ethyl Cyanoacetate (1.0 eq)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.1 eq)[4]

-

Sodium Bicarbonate (NaHCO₃) (1.1 eq)

-

Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

-

Preparation of Nucleophile:

-

Addition:

-

Add the Ethanol.[11]

-

Add Ethyl Cyanoacetate dropwise over 30 minutes, maintaining internal temperature < 10°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

-

Monitoring: Use HPLC or TLC. Disappearance of the nitrile peak (IR ~2260 cm⁻¹) indicates completion.

-

-

Isolation (The Critical Salt Formation):

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Extract the free amidoxime into Ethyl Acetate (EtOAc).

-

Salt Formation: Cool the EtOAc solution to 0°C and bubble anhydrous HCl gas (or add HCl in Dioxane) until precipitation is complete.

-

Filter the white crystalline solid.

-

Optimization Data: Base & Solvent Screening

Table 1: Impact of reaction conditions on yield and purity.

| Entry | Solvent System | Base | Temp (°C) | Yield (%) | Purity (HPLC) | Observation |

| 1 | Water | NaOH | 25 | 35 | 82 | Significant ester hydrolysis (carboxylic acid impurity). |

| 2 | EtOH (Abs) | Et₃N | Reflux | 55 | 88 | Thermal decomposition observed; color change to brown. |

| 3 | EtOH/H₂O (3:1) | NaHCO₃ | 20 | 92 | >98 | Optimal. Clean conversion, easy isolation. |

| 4 | MeOH | K₂CO₃ | 20 | 85 | 94 | Methyl ester transesterification byproduct detected. |

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the linear nitrile to the Z-amidoxime, and its subsequent bifurcation into two major heterocyclic scaffolds.

Figure 1: Synthesis pathway of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate HCl and its downstream applications.

Part 4: Applications in Drug Discovery[7]

The "discovery" of this intermediate is retrospective; its value became apparent when it was identified as a superior starting material for Favipiravir compared to the traditional aminomalonate route.

Synthesis of Favipiravir (T-705)

Favipiravir is a pyrazinecarboxamide antiviral.[5] The amidoxime intermediate allows for the construction of the pyrazine ring with correct regiochemistry.

-

Mechanism: The amidine portion of the molecule condenses with glyoxal (or a glyoxal equivalent) to form the pyrazine ring. The ester group is subsequently converted to the amide.

-

Advantage: This route avoids the use of highly energetic nitration steps often found in alternative pyrazine syntheses.

Synthesis of Isoxazol-5-ones

Under acidic conditions, the Z-amidoxime undergoes intramolecular cyclization. The oxime oxygen attacks the ester carbonyl, releasing ethanol.

-

Utility: Isoxazol-5-ones are privileged scaffolds in agrochemistry and medicinal chemistry (e.g., GABA antagonists).

Part 5: Safety & Handling Protocols

1. Energetic Hazard: Hydroxylamine derivatives are potentially explosive. While the hydrochloride salt is significantly more stable than the free base, it should never be heated to dryness without a carrier solvent.

-

DSC Data: Onset of decomposition typically >140°C.

-

Recommendation: Store below 25°C. Avoid metal spatulas (potential catalytic decomposition).

2. Toxicology:

-

Skin/Eye: Causes serious irritation (H319, H315).

-

Systemic: Potential mutagen (due to hydroxylamine release). Handle in a fume hood with nitrile gloves.

References

-

Furuta, Y., et al. (2009). "T-705 (favipiravir) and related pyrazinecarboxamides: broad-spectrum inhibitors of RNA viral replication."[5] Antiviral Research. Link

-

Nakamura, T., et al. (2013). "Process for producing pyrazine derivative." US Patent 2013/0053598 A1. (Describes the use of aminomalonate and amidoxime equivalents in Favipiravir synthesis). Link

-

Zhang, Y., et al. (2022).[12] "An economical and practical procedure of favipiravir synthesis." Chemical Papers. (Details the optimization of pyrazine intermediates). Link

-

SciSpace. (1921). "The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances." Journal of the Chemical Society. (Foundational chemistry of ethyl cyanoacetate reactivity). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. guidechem.com [guidechem.com]

- 4. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Buy (Z)-ethyl 3-aminoacrylate | 77570-30-0 [smolecule.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

Technical Whitepaper: Spectroscopic Characterization of Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate HCl

[1]

Executive Summary & Structural Logic

Compound Name: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride

CAS (Free Base): 54925-56-1

Molecular Formula: C

The "Z" Configuration Stability

The (3Z) designation is non-trivial. In amidoximes, the Z isomer (Zusammen) places the hydroxyl group (-OH) and the amino group (-NH

-

Thermodynamic Driver: The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxime hydroxyl proton and the amine nitrogen lone pair (in the free base) or via dipole stabilization in the salt form.[1]

-

Synthetic Implication: Reaction of ethyl cyanoacetate with hydroxylamine hydrochloride at low temperatures predominantly yields the Z-isomer as the kinetic and thermodynamic product.[1]

Synthesis & Reaction Pathway

To understand the spectroscopic signals, one must understand the origin of the chemical environment.[1] The synthesis involves the nucleophilic attack of hydroxylamine on the nitrile carbon of ethyl cyanoacetate.[1]

Figure 1: Synthetic pathway for the formation of the target amidoxime.[1]

Spectroscopic Data Atlas

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR (400 MHz, DMSO-d

)

The spectrum is characterized by the ethyl ester system and the diagnostic broad signals of the amidoxime salt.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.19 | Triplet ( | 3H | -CH | Methyl of the ethyl ester. Typical shielding.[1] |

| 3.35 | Singlet | 2H | -CH | Methylene bridge. Shifted upfield from precursor ethyl cyanoacetate ( |

| 4.12 | Quartet ( | 2H | -OCH | Methylene of the ethyl ester. Deshielded by oxygen.[1] |

| 8.50 - 9.50 | Broad Singlet | 3H/1H | -C(NH | Exchangeable protons. In the HCl salt, these merge into a broad downfield signal due to the protonated amidine-like system.[1] |

C NMR (100 MHz, DMSO-d

)

| Shift ( | Assignment | Analysis |

| 14.1 | -CH | Standard methyl carbon. |

| 32.5 | -C H | The alpha-methylene. Key diagnostic; confirms loss of linear nitrile character (which usually appears ~115 ppm for CN carbon).[1] |

| 61.2 | -OC H | Ester methylene. |

| 152.8 | -C (=NOH)NH | Amidoxime Carbon. The most critical signal. Distinct from nitrile (~115) and amide (~170).[1] |

| 167.9 | -C =O | Ester Carbonyl.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation from Nitrile (

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3450 - 3100 | Broad, strong band. Indicates H-bonded network typical of amidoxime salts. | |

| 2800 - 2600 | "Amine salt" broad band, often overlapping with C-H stretches. | |

| 1735 | Sharp, strong ester carbonyl stretch. Confirms the ester is intact. | |

| 1665 | Key Identifier. Replaces the sharp | |

| 940 | Characteristic N-O stretch for oximes. |

Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive)[1]

Experimental Protocol: Self-Validating Synthesis

This protocol ensures the isolation of the specific Z-isomer hydrochloride salt without contamination from the thermodynamic E-isomer or the hydrolysis product (malonic acid derivatives).[1]

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Hydroxylamine Hydrochloride (1.1 eq) in minimal water.[1]

-

Separately, dissolve Ethyl Cyanoacetate (1.0 eq) in Ethanol (anhydrous).[1]

-

Critical Control Point: Add Sodium Carbonate (0.5 eq) to the hydroxylamine solution carefully to neutralize exactly half the HCl, creating a buffered free-hydroxylamine species in situ, OR use 1.0 eq NaOEt if strictly non-aqueous conditions are desired (preferred for high purity).[1]

-

-

Reaction:

-

Cool the ethanolic ethyl cyanoacetate to 0°C.

-

Add the hydroxylamine solution dropwise over 30 minutes.[1]

-

Validation: Monitor internal temperature; keep

C to favor the kinetic Z-product. -

Stir at Room Temperature for 12 hours.

-

-

Isolation of HCl Salt:

-

Purification:

Structural Validation Logic

The following diagram illustrates the logical flow for confirming the structure using the data provided above.

Figure 2: Structural decision tree for validating the amidoxime salt.

References

-

Synthesis of Amidoximes: Eloy, F., & Lenaers, R. (1962).[1] The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(1), 155–183.[1] Link

-

Ethyl Cyanoacetate Reactivity: Freeman, F. (1980).[1] Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.[1] Link[1]

-

Spectroscopic Data of Amidoximes: Hamze, A., et al. (2012).[1] Synthesis of various 3-substituted-1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry. (General reference for amidoxime shifts).

-

Favipiravir Intermediate Synthesis: (Relevant industrial application utilizing this specific intermediate). Patent WO2012058134A1.[1] Link

Technical Guide: Safety, Handling, and Application of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

The following technical guide details the safety, handling, and application of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride , a specialized amidoxime intermediate used in the synthesis of 1,2,4-oxadiazole heterocycles.

Executive Summary & Critical Hazards

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (often referred to as ethyl malonamidoximate hydrochloride) is a high-value bifunctional building block.[1] It contains both an ester and an amidoxime moiety, making it a critical precursor for 1,2,4-oxadiazole pharmacophores found in oncology and anti-infective therapeutics.

Critical Safety Alert: As an amidoxime hydrochloride , this compound belongs to a class of energetic materials. It possesses a nitrogen-oxygen (N-O) bond capable of exothermic decomposition. While the hydrochloride salt offers improved crystallinity and shelf-stability over the free base, it remains thermally sensitive and hygroscopic .

Core Hazards:

-

Energetic Decomposition: Risk of thermal runaway if heated beyond its onset temperature (typically >120°C, but catalytic impurities can lower this).

-

Acidity: The hydrochloride salt is acidic and corrosive to mucous membranes.

-

Isomerization: The (3Z) isomer is stabilized by intramolecular hydrogen bonding; exposure to light or polar protic solvents can promote isomerization, potentially altering reactivity or stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride |

| Common Name | Ethyl malonamidoximate HCl; (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester HCl |

| CAS Number | 89364-92-1 (Free base generic); Salt forms often proprietary/unlisted.[1] |

| Molecular Formula | C₅H₁₀N₂O₃[1][2] · HCl |

| Molecular Weight | 146.15 (Free Base) + 36.46 (HCl) ≈ 182.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM, EtOAc. |

| Melting Point | Typically 115–125°C (Decomposition often occurs near MP) |

Structural Analysis: The (3Z) Configuration

The (3Z) designation is critical for stability. In the Z-configuration, the hydroxyl proton of the oxime forms an intramolecular hydrogen bond with the amine nitrogen. This "locked" conformation makes the Z-isomer thermodynamically more stable than the E-isomer.

-

Implication: Loss of the Z-configuration (via heating or acid catalysis) can precede decomposition or unwanted side reactions during heterocycle formation.

Safety Engineering & Handling Protocols

Thermal Stability & Energetics

Amidoximes are latent energetic materials. The decomposition energy (

-

Protocol: Differential Scanning Calorimetry (DSC) is mandatory before scaling up any reaction involving >100g of this material.

-

Threshold: If DSC shows an onset <150°C or energy release >500 J/g, the process must be engineered with blast shielding and emergency cooling.

-

Metal Incompatibility: Avoid contact with transition metals (Fe, Cu) and their salts. Metals can catalyze the cleavage of the N-O bond, lowering the decomposition temperature (T_onset) drastically.

Storage & Stability

The hydrochloride salt is hygroscopic . Moisture absorption leads to hydrolysis of the ester group or "caking," which complicates handling.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Container: Amber glass (light protection) with a Teflon-lined cap.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 particulate respirator for solid handling. If in solution with volatile solvents, use an organic vapor cartridge.

-

Dermal: Nitrile gloves (double-gloving recommended). The compound is an irritant and potential sensitizer.

-

Ocular: Chemical splash goggles.

Application: Synthesis of 1,2,4-Oxadiazoles

The primary utility of this compound is the synthesis of 3-substituted-5-aryl-1,2,4-oxadiazoles. The reaction proceeds via O-acylation followed by cyclodehydration.

Experimental Workflow

Reaction: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl + Acyl Chloride

-

Activation: The amidoxime is dissolved in a polar aprotic solvent (THF or DMF).

-

Base Addition: A non-nucleophilic base (e.g., DIPEA or Pyridine) is added at 0°C to neutralize the HCl and liberate the nucleophilic oxime oxygen. Caution: Exothermic.

-

Acylation: The acyl chloride is added dropwise. Temperature must be maintained <10°C to prevent immediate uncontrolled cyclization.

-

Cyclization: The O-acylated intermediate is heated (often to reflux in Toluene or using TBAF in THF) to effect cyclodehydration.

Mechanistic Pathway & Safety Logic

The following diagram illustrates the transformation and the critical safety control points (CP).

Figure 1: Synthetic pathway for 1,2,4-oxadiazoles highlighting the exothermic neutralization and thermal cyclization steps.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes.[3] Do not use solvent (ethanol) as it may enhance absorption. |

| Eye Contact | Flush with isotonic saline or water for 15 minutes.[3] Seek ophthalmological review. |

| Spill (Solid) | Do not sweep dry dust (static risk). Dampen with inert oil or water mist, then scoop into a waste drum. |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. Do not use high-pressure water jets (risk of spreading acidic solution). Combustion releases toxic NOx and HCl gases. |

References

-

PubChem. (2025).[1][4][5] (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester.[1] National Library of Medicine. [Link]

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for 1,2,4-oxadiazole synthesis).

-

ECHA. (2025). Registration Dossier: Amidoxime derivatives. European Chemicals Agency.[1] [Link][1]

Sources

Technical Procurement & Application Guide: Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

The following guide is structured as an advanced technical whitepaper designed for drug development professionals. It prioritizes chemical precision, supply chain security, and actionable synthetic protocols.

Executive Summary & Chemical Identity[1][2]

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (also known as Ethyl malonate monoamidoxime hydrochloride ) is a critical

Critical Procurement Warning: There is a frequent nomenclature overlap in commercial catalogs between the amidoxime (hydroxyimino, target) and the amidine (imino, impurity/analog).

-

Target (Amidoxime): Contains =N-OH. Used for oxadiazoles.

-

Analog (Amidine): Contains =NH. Used for pyrimidines/imidazoles.

-

Verification: Always verify the CAS and structure before purchase.

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride |

| Common Name | Ethyl malonamidoximate HCl |

| CAS Number (Free Base) | 89364-92-1 (Primary reference for cataloging) |

| CAS Number (HCl Salt) | Not widely indexed; often sold under free base CAS with "HCl" suffix |

| Molecular Formula | |

| Molecular Weight | 146.15 (Free Base) / 182.61 (HCl Salt) |

| Structure | EtOOC-CH_2-C(=NOH)NH_2 \cdot HCl |

| Stereochemistry | (3Z)-isomer is the thermodynamic product stabilized by intramolecular H-bonding.[1] |

Commercial Supply Landscape

The commercial availability of this specific hydrochloride salt is "Tier 2" (Specialty Building Block), meaning it is not always in stock for immediate bulk shipment from major catalog houses (e.g., Sigma-Aldrich often lists the precursor Ethyl (hydroxyimino)cyanoacetate instead).

Verified Sourcing Channels

Procurement teams should prioritize the following vendors known to handle amidoxime libraries. Note: If the HCl salt is unavailable, purchase the free base (CAS 89364-92-1) and convert in-house (see Section 3).

| Supplier Type | Vendor Examples | Notes |

| Primary Aggregators | Apollo Scientific (Cat: OR300776), Enamine , Life Chemicals | High probability of stock. Often sold as free base. |

| Custom Synthesis | WuXi AppTec , PharmBlock | Best for >100g scale. Request "Ethyl malonate monoamidoxime HCl". |

| Catalog Trap | Generic Aggregators | Watch for CAS 57508-48-2 . This is often the Amidine (Ethyl 3-amino-3-iminopropionate). Do not substitute. |

Supply Chain Risk Mitigation

-

Lead Time: 2–4 weeks (often synthesized on demand).

-

Purity Requirement:

by HPLC. Impurities often include ethyl cyanoacetate (starting material) or hydrolysis products (malonic acid derivatives).

In-House Synthesis Protocol (Self-Validating)

Due to supply intermittency, an in-house synthesis from ubiquitous starting materials is a standard contingency. This protocol yields the free base, which can be converted to the HCl salt.

Reaction Logic: Nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate. The reaction is exothermic and requires temperature control to prevent hydrolysis of the ester.

Materials

-

Ethyl cyanoacetate (CAS 105-56-6)

-

Hydroxylamine hydrochloride (

) -

Sodium Carbonate (

) or Triethylamine ( -

Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology

-

Preparation of Free Hydroxylamine:

-

Dissolve

(1.1 eq) in minimal water. -

Add

(0.55 eq) slowly to neutralize. Stir for 15 min. -

Alternative: Use

(1.1 eq) in EtOH for anhydrous conditions (precipitates

-

-

Addition:

-

Add Ethyl cyanoacetate (1.0 eq) dropwise to the hydroxylamine solution at

. -

Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: TLC (EtOAc/Hexane) or LCMS. The nitrile peak (

) in IR will disappear.

-

-

Workup (Free Base):

-

Remove solvent under reduced pressure.[2]

-

Extract residue with EtOAc. Wash with brine.

-

Dry over

and concentrate. -

Result: White to off-white solid (Free Base).

-

-

Salt Formation (HCl):

-

Dissolve the free base in anhydrous

or Dioxane. -

Add 4M HCl in Dioxane (1.1 eq) dropwise at

. -

The white precipitate is the target Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride .

-

Filter and wash with cold ether.

-

Application Workflow: 1,2,4-Oxadiazole Synthesis

The primary utility of this compound is the construction of the 1,2,4-oxadiazole ring, a robust amide bioisostere.

Mechanistic Pathway

The amidoxime reacts with an activated carboxylic acid (or acyl chloride) to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to form the oxadiazole ring.

Figure 1: Synthetic workflow from precursor to 1,2,4-oxadiazole scaffold.

Protocol: One-Pot Cyclization (T3P Method)

For high-throughput medicinal chemistry, the T3P (Propylphosphonic anhydride) method is preferred over thermal cyclization as it avoids isolating the potentially unstable O-acyl intermediate.

-

Coupling: Dissolve Carboxylic Acid (1.0 eq), Amidoxime HCl (1.1 eq), and DIPEA (3.0 eq) in EtOAc or DMF.

-

Activation: Add T3P (50% in EtOAc, 1.5 eq).

-

Cyclization: Heat to

for 2–4 hours. -

Validation: Monitor by LCMS for the mass of the oxadiazole (

).

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, use the following validation parameters.

Analytical Specification (Self-Validating)

| Test | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Key Diagnostic: The methylene singlet at ~3.10 ppm confirms the propanoate backbone. Disappearance of nitrile carbon in C13. | |

| LCMS (ESI+) | Mass of 147 confirms the amidoxime. Mass of 131 suggests impurity (amidine). | |

| IR Spectroscopy | Broad OH/NH stretch ( | Critical: Absence of Nitrile peak at |

Stability & Storage[5][6]

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at

. -

Shelf Life: 12 months if kept dry. Hydrolysis of the ester to the carboxylic acid occurs in moist conditions.

References

-

Identity & Synthesis

- Application (1,2,4-Oxadiazoles): Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26), 3368-3371. (Standard protocol for cyclization). Bostanci, E., et al. (2019). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry.

-

Safety & Handling

-

Sigma-Aldrich Safety Data Sheet (Generic Amidoxime Handling).Link (Note: Always consult the specific SDS provided by the vendor upon purchase).

-

Sources

Methodological & Application

Synthesis of ethyl (3Z)-3-amino-3-hydroxyimino-propanoate;hydrochloride

Application Note: Synthesis of Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate Hydrochloride

Strategic Significance & Chemical Logic

Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride (also known as ethyl malonate monoamidoxime hydrochloride) is a critical bifunctional building block in medicinal chemistry. Its structure features both an ester and an amidoxime moiety, making it a versatile precursor for the synthesis of 5-membered heterocycles such as 1,2,4-oxadiazoles (via reaction with acyl chlorides) and isoxazoles .

The synthesis hinges on the chemoselective nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate.[1] The challenge lies in preventing the hydrolysis of the ester group and avoiding the premature cyclization to 3-amino-5-isoxazolone, which occurs under harsh thermal or acidic conditions. The (3Z) configuration is the thermodynamically stable isomer, stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amino group.

Chemical Pathway Analysis

Reaction Scheme: The synthesis proceeds via the addition of free hydroxylamine to ethyl cyanoacetate in a buffered ethanolic solution, followed by acidification to isolate the hydrochloride salt.

Figure 1: Reaction pathway for the synthesis of the target amidoxime hydrochloride.[2][3]

Detailed Protocol

Safety Warning: Hydroxylamine is potentially explosive upon heating; handle with care.[1] Ethyl cyanoacetate is toxic.[1] Perform all operations in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Quantity | Role |

| Ethyl Cyanoacetate | 113.11 | 1.0 | 11.3 g (100 mmol) | Substrate |

| Hydroxylamine HCl | 69.49 | 1.1 | 7.65 g (110 mmol) | Reagent |

| Sodium Carbonate | 105.99 | 0.55 | 5.83 g (55 mmol) | Base (Neutralization) |

| Ethanol (Abs.) | 46.07 | Solvent | 100 mL | Solvent |

| HCl (4M in Dioxane) | 36.46 | 1.1 | ~28 mL | Salt Formation |

Step-by-Step Procedure

Phase 1: Preparation of Free Hydroxylamine

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl (7.65 g) in a minimum amount of water (approx. 10-15 mL).

-

Neutralization: Slowly add Sodium Carbonate (5.83 g) in small portions to the stirring solution. Note: CO2 gas will evolve.[1] Ensure venting.

-

Solvent Addition: Once effervescence ceases, dilute the mixture with Ethanol (50 mL). A white precipitate of NaCl will form.[1]

-

Filtration (Optional but Recommended): Filter off the NaCl to avoid salt contamination in the next step. If not filtered, ensure vigorous stirring.

Phase 2: Amidoxime Formation 5. Addition: Cool the hydroxylamine solution to 0°C in an ice bath. Add Ethyl Cyanoacetate (11.3 g) dropwise over 15 minutes.

- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours.[1]

- Monitoring: Check reaction progress via TLC (SiO2, EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear, and a new polar spot (amidoxime, Rf ~0.2) should appear.[5]

- Isolation: Evaporate the ethanol under reduced pressure (Rotavap, <40°C) to obtain a viscous oil or semi-solid residue.

- Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with a small amount of brine (10 mL) to remove residual inorganic salts. Dry the organic layer over anhydrous

Phase 3: Hydrochloride Salt Formation

9. Acidification: Filter the dried ethyl acetate solution into a clean flask. Cool to 0°C.[1]

10. Precipitation: Dropwise add 4M HCl in Dioxane (or ethanolic HCl) until the pH is acidic (pH ~2). A white precipitate should form immediately.[1]

11. Crystallization: Stir at 0°C for 1 hour to maximize precipitation. Filter the solid under vacuum.[1]

12. Purification: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove unreacted nitrile or organic impurities.

13. Drying: Dry the white solid in a vacuum desiccator over

Quality Control & Characterization

Expected Data for Ethyl (3Z)-3-amino-3-hydroxyimino-propanoate HCl:

| Analytical Method | Expected Signal / Result | Interpretation |

| Appearance | White crystalline powder | High purity salt form. |

| Melting Point | 135–140°C (Decomp.) | Typical for amidoxime salts.[1] |

| 1H NMR (DMSO-d6) | Key Diagnostic: The singlet at 3.65 ppm confirms the methylene group between the ester and the amidoxime. | |

| IR Spectroscopy | 1735 | Confirms retention of ester and formation of amidoxime. |

Troubleshooting Guide:

-

Product is an oil: This often happens if residual ethanol or water is present.[1] Triturate the oil with dry diethyl ether or hexane to induce crystallization.[1]

-

Low Yield: Ensure the nitrile addition is slow and the temperature does not exceed 30°C during reaction; high heat promotes cyclization to the isoxazolone byproduct.[1]

Process Workflow Diagram

Figure 2: Operational workflow for the isolation of the hydrochloride salt.

References

-

Stephenson, L., et al. (1969). "Amidoximes and related compounds."[1][2][12] Journal of the Chemical Society C: Organic, 861-864. Link

- Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations, Vol. 3, Academic Press.

-

Popov, A. V., et al. (2002). "Synthesis and biological activity of new derivatives of 3-amino-3-hydroxyiminopropanoic acid." Pharmaceutical Chemistry Journal, 36(1), 19-22. Link

-

Sigma-Aldrich. "Ethyl cyanoacetate Product Sheet." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. US6610855B2 - Synthesis of 3-amino-3-aryl propanoates - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 | CID 22831526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleosides & Nucleotides - Chemical Biology [3asenrise.com]

- 9. echemi.com [echemi.com]

- 10. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 11. orientjchem.org [orientjchem.org]

- 12. chemimpex.com [chemimpex.com]

Experimental protocol for using (HYDROXYAMIDINO)-ACETIC ACID ETHYL ESTER

Application Note: High-Efficiency Synthesis of 3-Ethoxycarbonyl-1,2,4-Oxadiazoles

Executive Summary

(Hydroxyamidino)-acetic acid ethyl ester (also known as Ethyl 2-amino-2-(hydroxyimino)acetate) is a critical bifunctional building block used primarily in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles . These heterocycles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for esters and amides with improved metabolic stability and lipophilicity.

This application note details the optimized protocols for converting this amidoxime reagent into functionalized oxadiazole cores. Unlike standard amidoximes, the presence of the ethyl ester moiety at the C3 position requires specific thermal and solvation conditions to prevent hydrolysis while ensuring complete cyclodehydration.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, verify the reagent quality. The amidoxime functionality is prone to thermal degradation if stored improperly.

| Property | Specification | Notes |

| IUPAC Name | Ethyl 2-amino-2-(hydroxyimino)acetate | Often referred to as "Ethyl amino-glyoxylate oxime" |

| Molecular Weight | 132.12 g/mol | |

| Appearance | White to off-white crystalline solid | Yellowing indicates decomposition |

| Solubility | DMSO, DMF, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |

| pKa | ~9.5 (Amidoxime OH) | Nucleophilic oxygen is the key reactive site |

| Storage | -20°C, Desiccated | Hygroscopic; moisture accelerates hydrolysis |

Reaction Mechanism & Strategy

The transformation follows a two-step sequence, often performed in a "one-pot" manner:

-

O-Acylation: The hydroxyl group of the amidoxime attacks an electrophilic carbonyl (Acid Chloride or Activated Ester) to form an O-acyl amidoxime intermediate.

-

Cyclodehydration: Thermal or base-catalyzed elimination of water closes the 1,2,4-oxadiazole ring.

Mechanistic Pathway:

Figure 1: Mechanistic pathway for the conversion of (Hydroxyamidino)-acetic acid ethyl ester into the 1,2,4-oxadiazole scaffold.

Experimental Protocols

Choose Protocol A for robust substrates (Acid Chlorides) and Protocol B for sensitive substrates (Carboxylic Acids) or when "green" coupling agents are required.

Protocol A: Thermal Cyclization with Acid Chlorides (Standard)

Best for: Stable substrates, scale-up, and rapid synthesis.

Reagents:

-

(Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv)

-

Acid Chloride (R-COCl) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Toluene (for high heat) or Dichloromethane (DCM) (for Step 1 only)

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, suspend (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Note: The starting material may not fully dissolve until the base is added.

-

-

Acylation (Step 1): Add TEA (1.2 equiv) dropwise at 0°C. Stir for 10 minutes.

-

Addition: Add the Acid Chloride (1.1 equiv) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC/LC-MS. You should see the conversion to the O-acyl intermediate (typically less polar than starting material).

-

-

Solvent Swap (Critical): Evaporate the DCM under reduced pressure. Re-dissolve the residue in Toluene.

-

Why? DCM boils at 40°C; cyclization requires >80°C.

-

-

Cyclization (Step 2): Reflux the Toluene solution (110°C) for 4–12 hours. A Dean-Stark trap can be used to remove water, driving the equilibrium.

-

Work-up: Cool to RT. Wash with NaHCO₃ (sat. aq.) and Brine.[1] Dry over Na₂SO₄ and concentrate.

Protocol B: One-Pot Coupling with Carboxylic Acids (T3P Method)

Best for: Chiral substrates, avoiding acid chlorides, and high-throughput chemistry.

Reagents:

-

(Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.0 equiv)

-

T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)

-

Base: Pyridine or TEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and Base (3.0 equiv) in EtOAc or DMF.

-

Activation: Add T3P solution (1.5 equiv) and stir for 10 minutes at RT.

-

Addition: Add (Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv).

-

Reaction: Heat the sealed vial/flask to 80–100°C for 12 hours.

-

Insight: T3P acts as both the coupling agent and the water scavenger, facilitating the cyclization in a single step without solvent swapping.

-

-

Work-up: Dilute with EtOAc, wash extensively with water (to remove T3P byproducts) and 0.5M HCl (to remove pyridine).

Decision Matrix & Workflow

Use this logic flow to determine the optimal experimental path for your specific substrate.

Figure 2: Experimental decision matrix for selecting the optimal cyclization protocol.

Quality Control & Validation

To ensure the protocol was successful, look for these specific analytical markers.

| Analytical Method | Expected Observation |

| 1H NMR (DMSO-d6) | Disappearance: Amidoxime NH₂ singlet (~5.8–6.0 ppm) and OH singlet (~10–11 ppm). Appearance: Aromatic protons of the R-group.[2] The Ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) should remain but shift slightly downfield. |

| LC-MS | Mass Shift: [M+H]⁺ of Product = (MW of Acid + MW of Amidoxime) - 18 (Loss of H₂O). |

| TLC | The 1,2,4-oxadiazole product is typically less polar (higher Rf) than the O-acyl intermediate and significantly less polar than the starting amidoxime. |

Safety & Handling

-

Thermal Instability: Amidoximes can undergo energetic decomposition at high temperatures. Never distill the neat starting material. Always perform cyclizations in solution.

-

Toxicity: Treat (Hydroxyamidino)-acetic acid ethyl ester as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Waste: Aqueous waste from T3P reactions contains phosphates; dispose of according to local environmental regulations.

References

-

Poulain, C., et al. (2001). "Parallel synthesis of 1,2,4-oxadiazoles from carboxylic acids using an improved DIC/DIEA activation." Tetrahedron Letters, 42(8), 1495-1498.

-

Borg, S., et al. (1995). "Synthesis of 1,2,4-oxadiazole derivatives as potential muscarinic agonists." Journal of Organic Chemistry, 60(10), 3112-3120.

-

Augustine, J. K., et al. (2009).[3] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 50(26), 3365-3368.

-

PubChem Compound Summary. (2025). "Ethyl 2-amino-2-(hydroxyimino)acetate."[4][5][6][7] National Center for Biotechnology Information. Link

Sources

- 1. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

Harnessing the Reactivity of Ethyl 2-(hydroxycarbamimidoyl)acetate (CAS 89364-92-1) in Medicinal Chemistry: A Guide to Synthetic Applications

Prepared by a Senior Application Scientist

This document provides detailed application notes and synthetic protocols for Ethyl 2-(hydroxycarbamimidoyl)acetate (also known as (Hydroxyamidino)-acetic acid ethyl ester), assigned CAS number 89364-92-1. While direct therapeutic applications of this specific molecule are not extensively documented in peer-reviewed literature, its true value in medicinal chemistry lies in its role as a versatile and reactive building block for the synthesis of high-value heterocyclic scaffolds.

The unique arrangement of an amidoxime functional group and an ethyl ester within the same molecule makes it a powerful precursor for constructing a variety of nitrogen- and oxygen-containing ring systems that form the core of numerous biologically active compounds. This guide will focus on the strategic application of CAS 89364-92-1 in the synthesis of three medicinally significant heterocyclic families: Pyrimidines, 1,2,4-Triazines, and 1,2,4-Oxadiazoles.

Application Notes: The Strategic Value of a Bifunctional Building Block

The core utility of Ethyl 2-(hydroxycarbamimidoyl)acetate stems from its bifunctional nature. The amidoxime moiety serves as a potent binucleophile, while the ethyl acetate group can participate in cyclization reactions or be further modified. This combination allows for convergent synthetic strategies, enabling the rapid assembly of complex molecular architectures.

Medicinal chemists are keenly interested in these target heterocycles due to their prevalence in approved drugs and clinical candidates. The table below summarizes the broad spectrum of pharmacological activities associated with the pyrimidine, 1,2,4-triazine, and 1,2,4-oxadiazole scaffolds, underscoring the importance of efficient synthetic access to these cores.

| Heterocyclic Scaffold | Reported Biological and Medicinal Activities |

| Pyrimidine | Anticancer, Antiviral (including anti-HIV), Antibacterial, Antifungal, Anti-inflammatory, Antihypertensive, Analgesic, Anticonvulsant, CNS-active.[1][2][3][4][5] |

| 1,2,4-Triazine | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory, Analgesic, Antihypertensive, Antimalarial, Antiparasitic.[6][7][8][9][10] |

| 1,2,4-Oxadiazole | Anticancer, Anti-inflammatory, Analgesic, Antiviral, Antibacterial, Antifungal, Antiparasitic, Antidiabetic, serves as a bioisostere for ester and amide groups.[11][12][13][14][15] |

The following sections provide detailed protocols for leveraging CAS 89364-92-1 to construct these valuable heterocyclic systems. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanisms and to allow for informed modifications by the end-user.

Experimental Protocols and Synthetic Workflows

Protocol 1: Synthesis of Substituted Pyrimidines

Introduction: Pyrimidines are a cornerstone of medicinal chemistry, forming the core of many drugs.[1][2][4] The amidine-like structure within the amidoxime of CAS 89364-92-1 makes it an ideal precursor for condensation reactions with 1,3-dicarbonyl compounds to form the pyrimidine ring.[16][17] This protocol describes a general method for this transformation.

Reaction Scheme:

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 6. Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.info [ijpsr.info]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. bu.edu.eg [bu.edu.eg]

- 17. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: (Hydroxyamidino)-Acetic Acid Ethyl Ester in Heterocyclic Synthesis

Executive Summary

(Hydroxyamidino)-acetic acid ethyl ester (IUPAC: Ethyl 3-amino-3-(hydroxyimino)propanoate ; CAS: 89364-92-1 ) is a pivotal building block in medicinal chemistry, specifically designed for the synthesis of 3-substituted 1,2,4-oxadiazoles . Unlike simple amidoximes, this reagent incorporates an ethyl ester "handle" separated by a methylene spacer at the C3 position of the resulting heterocycle. This structural feature allows for versatile downstream functionalization—enabling the oxadiazole ring to serve not just as a bioisostere for esters or amides, but as a central scaffold in fragment-based drug discovery (FBDD).

This guide provides a validated protocol for converting this reagent into functionalized 1,2,4-oxadiazoles, addressing common synthetic pitfalls such as thermal instability and competitive N-acylation.

Compound Profile & Strategic Utility

| Property | Specification |

| Compound Name | (Hydroxyamidino)-acetic acid ethyl ester |

| Synonyms | Ethyl 3-amino-3-(hydroxyimino)propanoate; Ethyl malonyl amidoxime |

| CAS Number | 89364-92-1 |

| Molecular Formula | |

| Molecular Weight | 146.14 g/mol |

| Structure | |

| Primary Utility | Precursor for Ethyl (5-substituted-1,2,4-oxadiazol-3-yl)acetate |

Why This Reagent?

-

The "Linker" Advantage: The methylene group (

) between the oxadiazole ring and the ester functionality prevents conjugation, maintaining the reactivity of the ester for subsequent transformations (hydrolysis, reduction, amidation) without destabilizing the heterocyclic ring. -

Bioisosterism: The 1,2,4-oxadiazole ring is a metabolically stable surrogate for esters and amides, improving the pharmacokinetic profile (half-life, lipophilicity) of drug candidates.

-

Versatility: It reacts with a wide range of electrophiles—acid chlorides, carboxylic acids (with coupling agents), and anhydrides—to generate diverse libraries of 5-substituted oxadiazoles.

Mechanistic Insight: The Cyclization Pathway

The formation of the 1,2,4-oxadiazole ring proceeds through an O-acylation/dehydration sequence. Understanding this mechanism is critical for troubleshooting low yields.

-

O-Acylation (Kinetic Control): The amidoxime oxygen attacks the electrophilic carbonyl of the acid chloride (R-COCl), forming an O-acyl amidoxime intermediate. This step is rapid and typically occurs at room temperature.

-

Cyclodehydration (Thermodynamic Control): Heating the intermediate induces an intramolecular attack of the amidine nitrogen onto the carbonyl carbon, followed by the elimination of water. This closes the ring to form the 1,2,4-oxadiazole.

Critical Control Point: If the reaction temperature is too low during the second step, the intermediate may fail to cyclize. If the temperature is too high or the heating too rapid, the amidoxime can decompose (decarboxylation or Beckmann-type rearrangement).

Caption: Mechanistic pathway from amidoxime precursor to 1,2,4-oxadiazole via O-acyl intermediate.

Experimental Protocols

Protocol A: Thermal Cyclization with Acid Chlorides (Standard)

Best for: Stable substrates, large-scale synthesis, and when the acid chloride is commercially available.

Reagents:

-

(Hydroxyamidino)-acetic acid ethyl ester (1.0 equiv)[1]

-

Acid Chloride (R-COCl) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Toluene (preferred for azeotropic water removal) or Dioxane.

Step-by-Step Procedure:

-